Red-Shifted Spectrum for Multiplexed Imaging
Cy3.5 tetrazine exhibits a significant bathochromic shift relative to Cy3 tetrazine, with excitation/emission maxima at 579/591 nm compared to 555/569 nm for Cy3 tetrazine . This ~24 nm red-shift in excitation and ~22 nm red-shift in emission places Cy3.5 tetrazine in a spectral region with lower intrinsic cellular autofluorescence and better separation from common green fluorophores (e.g., GFP, FITC), enabling cleaner multiplexed detection [1]. The extinction coefficient remains identical at 150,000 M⁻¹cm⁻¹, but the quantum yield differs (Φ_Cy3.5 = 0.15 vs. Φ_Cy3 = 0.31) , resulting in a calculated brightness (ε × Φ) of 22,500 M⁻¹cm⁻¹ for Cy3.5 tetrazine versus 46,500 M⁻¹cm⁻¹ for Cy3 tetrazine. This lower brightness is offset by reduced background, making Cy3.5 tetrazine advantageous in high-background systems [2].
| Evidence Dimension | Spectral positioning and fluorescence brightness |
|---|---|
| Target Compound Data | Cy3.5 tetrazine: λ_ex = 579 nm, λ_em = 591 nm, ε = 150,000 M⁻¹cm⁻¹, Φ = 0.15, Brightness = 22,500 M⁻¹cm⁻¹ |
| Comparator Or Baseline | Cy3 tetrazine: λ_ex = 555 nm, λ_em = 569 nm, ε = 150,000 M⁻¹cm⁻¹, Φ = 0.31, Brightness = 46,500 M⁻¹cm⁻¹ |
| Quantified Difference | Δλ_ex = +24 nm (red-shift), Δλ_em = +22 nm (red-shift), ΔΦ = -0.16, ΔBrightness = -24,000 M⁻¹cm⁻¹ |
| Conditions | Measured in DMSO; vendor-provided datasheet specifications (AAT Bioquest) |
Why This Matters
The red-shifted spectrum of Cy3.5 tetrazine reduces overlap with cellular autofluorescence and common green dyes, improving signal-to-noise ratio in multiplexed assays despite its lower absolute brightness.
- [1] Me-tetrazine-Cyanine3.5. Xi'an Ruixi Biotechnology Co., Ltd. https://www.xbakbio.com/news/163.html View Source
- [2] Cyanine3.5 tetrazine, Cy3.5-四嗪的特点. Xi'an Ruixi Biotechnology Co., Ltd. https://www.xbakbio.com/news/cyanine3-5-tetrazine.html View Source
